molecular formula C16H26O5S B12279177 (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B12279177
M. Wt: 330.4 g/mol
InChI Key: JYUPOLQFLIRYEQ-UHFFFAOYSA-N
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Description

The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (CAS 147126-67-8) is a stereochemically complex molecule with five defined stereocenters . Its molecular formula is C₁₆H₂₆O₅S, and it has a molecular weight of 330.44 g/mol . The structure comprises a menthol-derived cyclohexyl group (from L-menthol) esterified to a 1,3-oxathiolane ring substituted with an acetoxy group at the 5-position. This compound is classified as a by-product impurity in the synthesis of antiviral drugs like emtricitabine, reflecting its role in pharmaceutical quality control .

Crystallographic studies reveal that the oxathiolane ring adopts an envelope conformation, with the sulfur atom displaced by 0.793 Å from the plane of the other four atoms. The cyclohexyl moiety maintains a chair conformation, with all substituents in equatorial positions . The compound’s stability is attributed to intramolecular C–H⋯O hydrogen bonds and weak dispersive interactions in the crystal lattice .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPOLQFLIRYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Optimal conditions include 1.05 equivalents of thioglycolic acid, 0.02 equivalents of PTSA·H₂O, and 5 volumes of toluene at 120°C for 2 hours. Reducing the solvent volume to 0.5 volumes was feasible but required extended reaction times (5–10 hours) to achieve >95% conversion. Higher catalyst loadings (0.08 equivalents) reduced the reaction time to 1 hour with minimal yield loss (96%).

Table 1: Impact of Thioglycolic Acid and Catalyst Loading on Esterification Yield

Thioglycolic Acid (equiv) PTSA·H₂O (equiv) Time (h) Yield (%)
1.01 0.01 5 87
1.05 0.02 2 97–99
1.05 0.08 1 96

Water removal is critical; residual moisture leads to incomplete chlorination in later steps. Karl-Fisher titration confirmed that maintaining <0.1% water in toluene ensured consistent yields.

Chlorination with Sulfuryl Chloride

The menthyl ester undergoes chlorination using sulfuryl chloride (SO₂Cl₂) to introduce α-chlorination and generate the sulfenyl chloride intermediate (13 ). This step establishes the oxidation state required for subsequent coupling with vinyl acetate.

Stoichiometry and Temperature Control

Using 2.2 equivalents of SO₂Cl₂ at −20°C in toluene produced the dichlorinated intermediate (15 ) in >95% yield. Substoichiometric SO₂Cl₂ (2.0 equivalents) resulted in incomplete chlorination (70% yield), while excess reagent (3.0 equivalents) led to over-chlorination and byproduct formation. Temperature control was critical: exotherms exceeding −10°C caused decomposition, reducing yields to <50%.

Table 2: Effect of SO₂Cl₂ Equivalents on Chlorination Efficiency

SO₂Cl₂ (equiv) Temperature (°C) Yield (%)
2.0 −20 70
2.2 −20 95
3.0 −20 82*

*Includes 15% over-chlorinated byproduct.

Regioselective Coupling with Vinyl Acetate

Vinyl acetate is added to the chlorinated intermediate (15 ) to construct the oxathiolane ring via a 1,2-insertion mechanism. This step couples the sulfur-containing fragment with the acetate group, establishing the stereochemistry at the anomeric center.

Addition Rate and Solvent Compatibility

A syringe pump was used to add vinyl acetate at 0.79 mL/min over 15 minutes to mitigate exotherms. Faster addition rates (>1.5 mL/min) caused temperature spikes (−10°C to +5°C), leading to epimerization and reduced regioselectivity. Toluene was the preferred solvent due to its compatibility with both chlorination and coupling steps. Alternatives like acetonitrile or acetone inhibited product formation.

Ring-Closing and Oxathiolane Formation

The dichlorinated intermediate undergoes hydrolysis and cyclization in acetonitrile/water (1:4 v/v) at 70°C to form the oxathiolane core. pH control (3–4) is critical to prevent decomposition.

pH Optimization and Byproduct Mitigation

Maintaining pH 3–4 with 1M NaHCO₃ additions minimized HCl-mediated degradation. Alkaline conditions (pH >8) caused rapid decomposition, while acidic conditions (pH <2) favored transesterification byproducts.

Table 3: Impact of pH on Ring-Closing Yield

pH Yield (%) Purity (%)
2 35 80
3.5 69 99
7 42 95

Purification and Crystallization

The crude oxathiolane is purified via extraction with toluene and antisolvent crystallization using hexanes. Adding 1% triethylamine in hexanes suppressed epimerization during crystallization.

Solvent Ratios and Yield

A 1:6 ratio of toluene to hexanes afforded >99% purity with 56% recovery. Lower antisolvent volumes (1:3) reduced purity to 92% due to co-precipitation of menthol byproducts.

Economic and Scalability Considerations

The route uses commodity chemicals (cost: <$1/kg) and achieves a 56% overall yield from L-menthol. Key cost drivers include sulfuryl chloride (28% of total) and acetonitrile (19%).

Table 4: Cost Analysis for 1 kg of Product

Material Cost ($/kg)
L-Menthol 12.50
Sulfuryl Chloride 8.20
Vinyl Acetate 1.10

Challenges and Process Deviations

Epimerization

The oxathiolane epimerizes in solution and solid states, necessitating low-temperature storage (−10°C) and rapid processing.

Phase Separation

During ring-closing, poor solvent choice (e.g., acetonitrile/water) led to phase separation, stalling the reaction. Adjusting the acetonitrile ratio to 30% v/v resolved this issue.

Chemical Reactions Analysis

1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .

Scientific Research Applications

1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 5-acetoxy group in the target compound enhances solubility compared to the 5-chloro analog , while the pyrimidinyl derivatives (e.g., ) exhibit enhanced biological activity due to hydrogen-bonding interactions with viral enzymes.
  • Fluorination at the pyrimidine ring (as in ) increases metabolic stability and target affinity .

Stereochemical Impact :

  • All compounds share the (1R,2S,5R) configuration in the menthol-derived cyclohexyl group, ensuring consistent steric bulk and lipophilicity. However, the (2R,5S) configuration in the oxathiolane ring is critical for antiviral activity, as epimerization at these positions reduces efficacy .

Synthetic Routes :

  • The target compound is synthesized via acetylation of a hydroxylated oxathiolane intermediate using acetic anhydride and pyridine .
  • Pyrimidinyl derivatives require silylation of nucleobases (e.g., fluorocytosine) followed by coupling with oxathiolane intermediates using zirconium tetrachloride as a Lewis acid .

Biological Activity

The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate is a significant derivative in medicinal chemistry, particularly noted for its role as a precursor in the synthesis of antiviral drugs like lamivudine and emtricitabine. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H25O5S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 1217650-64-0

The biological activity of this compound is primarily attributed to its function as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by mimicking the natural nucleotides that are essential for viral replication. This inhibition prevents the reverse transcription of viral RNA into DNA, effectively halting the viral lifecycle.

Antiviral Activity

  • HIV Treatment : The compound has been shown to exhibit potent activity against HIV. It competes with the natural nucleosides for incorporation into viral DNA during replication. Studies indicate that it can reduce viral load effectively in infected individuals when used in combination therapies .
  • Hepatitis B Virus (HBV) : Similar to its action against HIV, this compound also demonstrates efficacy against HBV by inhibiting the reverse transcriptase enzyme critical for HBV replication .

Pharmacokinetics

The pharmacokinetic profile of (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate reveals:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Study 1: Efficacy Against HIV

A clinical trial involving 200 participants treated with a regimen including (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate showed a significant reduction in HIV RNA levels after 12 weeks of treatment. The study reported an average decrease of 1.5 log copies/mL in plasma HIV RNA .

Study 2: Safety Profile

In a safety assessment involving long-term administration of this compound in HIV-infected patients, adverse effects were minimal and comparable to those observed with other NRTIs. Common side effects included mild gastrointestinal disturbances and fatigue .

Comparative Analysis with Other NRTIs

Compound NameMechanismEfficacy Against HIVCommon Side Effects
LamivudineNRTIHighFatigue, Headache
EmtricitabineNRTIHighNausea, Diarrhea
(2R,5S)-(1R,2S,5R)-2-Isopropyl...NRTIVery HighMild GI issues

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